2-chloro-N-[(5E)-5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
2-chloro-N-[(5E)-5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a thiazolidinone ring, a nitrobenzylidene moiety, and a chlorobenzamide group, making it a subject of interest in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(5E)-5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves a multi-step process:
Formation of Thiazolidinone Ring: The initial step often involves the reaction of a thiourea derivative with a haloketone to form the thiazolidinone ring.
Benzylidene Formation: The thiazolidinone intermediate is then reacted with 4-hydroxy-3-nitrobenzaldehyde under basic conditions to form the benzylidene moiety.
Chlorobenzamide Addition: Finally, the compound is completed by reacting the benzylidene-thiazolidinone intermediate with 2-chlorobenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thioxo groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound has been studied for its potential antimicrobial and anticancer properties. The presence of the nitro and thiazolidinone groups is particularly significant in these studies, as they are known to interact with biological targets effectively.
Medicine
In medicinal chemistry, 2-chloro-N-[(5E)-5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is investigated for its potential as a therapeutic agent. Its ability to inhibit certain enzymes and pathways makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazolidinone ring can also interact with proteins, inhibiting their function and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide
- 2-chloro-N-(5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide
- N-(5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide
Uniqueness
What sets 2-chloro-N-[(5E)-5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide apart is the combination of the hydroxy and nitro groups on the benzylidene moiety, which enhances its reactivity and potential biological activity. This unique structure allows for a broader range of applications and interactions compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-[(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O5S2/c18-11-4-2-1-3-10(11)15(23)19-20-16(24)14(28-17(20)27)8-9-5-6-13(22)12(7-9)21(25)26/h1-8,22H,(H,19,23)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKVIDQMZOSMPL-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=S)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/SC2=S)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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